molecular formula C24H19N3O4S2 B14705451 9H-Carbazole-1,6-disulfonamide, N,N'-diphenyl- CAS No. 23773-31-1

9H-Carbazole-1,6-disulfonamide, N,N'-diphenyl-

Cat. No.: B14705451
CAS No.: 23773-31-1
M. Wt: 477.6 g/mol
InChI Key: DTKPAFPOKGSVPH-UHFFFAOYSA-N
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Description

9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl-: is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and wide range of applications in various fields such as optoelectronics, pharmaceuticals, and materials science . This particular compound is characterized by the presence of two sulfonamide groups attached to the carbazole core, along with diphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and subsequent reactions with diphenylamine under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in pharmaceutical research .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl- involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with target proteins, influencing their activity. The diphenyl groups may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole-1,6-disulfonamide, N,N’-diphenyl- stands out due to its dual sulfonamide groups and diphenyl substituents. These structural features confer unique chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

23773-31-1

Molecular Formula

C24H19N3O4S2

Molecular Weight

477.6 g/mol

IUPAC Name

1-N,6-N-diphenyl-9H-carbazole-1,6-disulfonamide

InChI

InChI=1S/C24H19N3O4S2/c28-32(29,26-17-8-3-1-4-9-17)19-14-15-22-21(16-19)20-12-7-13-23(24(20)25-22)33(30,31)27-18-10-5-2-6-11-18/h1-16,25-27H

InChI Key

DTKPAFPOKGSVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC4=C3C=CC=C4S(=O)(=O)NC5=CC=CC=C5

Origin of Product

United States

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